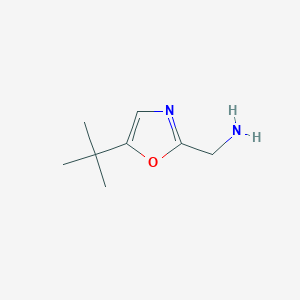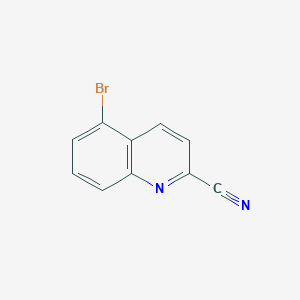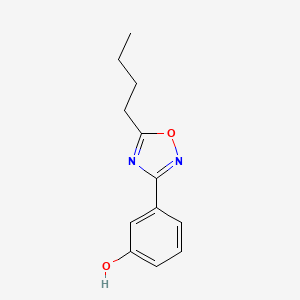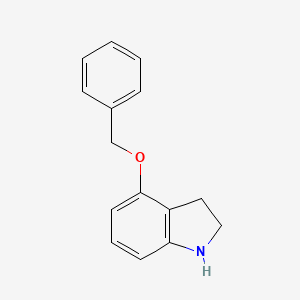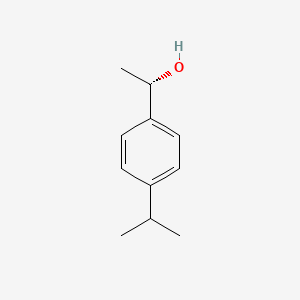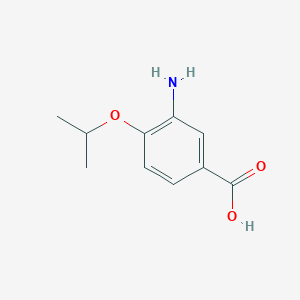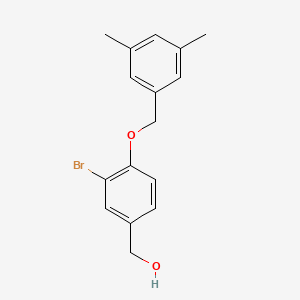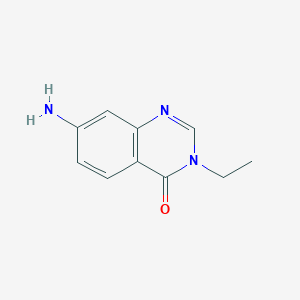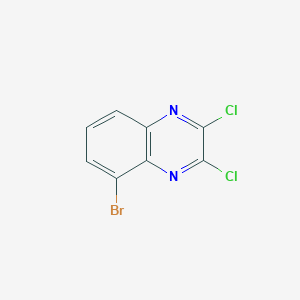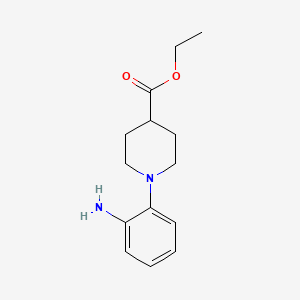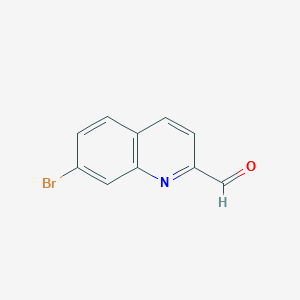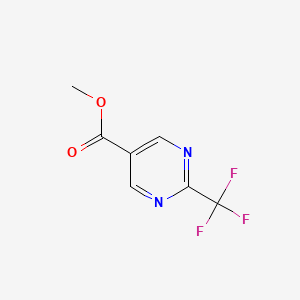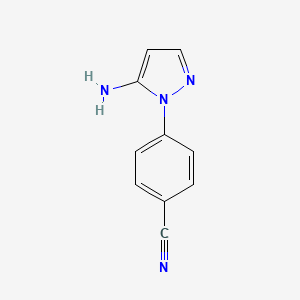
4-(5-amino-1H-pyrazol-1-yl)benzonitrile
Vue d'ensemble
Description
4-(5-amino-1H-pyrazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antifongiques
4-(5-amino-1H-pyrazol-1-yl)benzonitrile: les dérivés ont montré un potentiel en tant qu'agents antifongiques. Ces composés, en particulier lorsqu'ils sont incorporés dans des échafaudages de pyridine-3-sulfonamide, présentent une efficacité significative contre les souches de Candida, Geotrichum, Rhodotorula et Saccharomyces . Ils sont particulièrement efficaces contre Candida albicans et Rhodotorula mucilaginosa, avec des valeurs de concentrations minimales inhibitrices (CMI) aussi basses que 25 µg/mL, surpassant les médicaments antifongiques courants comme le fluconazole .
Activités antileishmaniennes et antimalariennes
La partie pyrazole est connue pour ses effets pharmacologiques, notamment ses activités antileishmaniennes et antimalariennes puissantes. Des dérivés de This compound ont été synthétisés et évalués pour leur efficacité contre Leishmania aethiopica et Plasmodium berghei . Certains composés ont démontré une activité supérieure par rapport aux médicaments standard, offrant une voie prometteuse pour le développement de nouveaux traitements contre ces maladies .
Dépistage anticancéreux
Les composés contenant la structure This compound ont été soumis à un dépistage anticancéreux. Ces molécules ont été évaluées pour leur cytotoxicité contre diverses lignées cellulaires cancéreuses, fournissant des informations sur leur utilisation potentielle en tant qu'agents anticancéreux . Les résultats de ces dépistages peuvent guider des modifications supplémentaires pour améliorer leur sélectivité et leur puissance contre les cellules cancéreuses.
Interaction avec les macromolécules biologiques
L'incorporation de différentes parties dans le squelette de This compound peut affecter la solubilité et les interactions avec les macromolécules biologiques. Cette propriété est cruciale pour la conception de médicaments avec des profils pharmacocinétiques améliorés et des effets thérapeutiques ciblés .
Développement de médicaments pharmaceutiques
Le composant bioactif de This compound est observé dans les médicaments disponibles dans le commerce. Il est utilisé dans les médicaments anti-inflammatoires, anticancéreux et AINS (anti-inflammatoires non stéroïdiens), ce qui montre sa polyvalence dans le développement de médicaments .
Applications industrielles
Au-delà des produits pharmaceutiques, le composé This compound trouve des applications dans les industries de la peinture et de la photographie. Il est également utilisé dans le développement de résines thermodurcissables, ce qui indique son importance dans les processus de fabrication industriels .
Recherche sur la leishmaniose et le paludisme
La recherche sur les maladies tropicales négligées telles que la leishmaniose et le paludisme bénéficie du développement de dérivés de This compound. Ces composés contribuent à la compréhension des mécanismes de la maladie et à la découverte de nouvelles cibles thérapeutiques .
Activité antiprotozoaire
Des données expérimentales ont montré que certains dérivés de This compound présentent une activité contre les infections protozoaires telles que Leishmania infantum et Leishmania amazonensis. Cela suggère leur rôle potentiel dans le traitement des maladies causées par des parasites protozoaires .
Mécanisme D'action
Target of Action
The primary targets of 4-(5-amino-1H-pyrazol-1-yl)benzonitrile are COX-2, 5-LOX, and carbonic anhydrase (CA) . These targets play a crucial role in inflammation, making this compound a potential multi-target anti-inflammatory agent .
Mode of Action
The compound interacts with its targets by inhibiting their activities . This interaction results in the suppression of inflammation, as COX-2, 5-LOX, and CA are key enzymes involved in the inflammatory process .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting COX-2, it reduces the production of prostaglandins, which are mediators of inflammation. The inhibition of 5-LOX leads to a decrease in the synthesis of leukotrienes, another group of inflammatory mediators. Lastly, by inhibiting CA, the compound may affect pH regulation within cells, which can influence various biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action would be a reduction in the levels of inflammatory mediators (prostaglandins and leukotrienes) due to the inhibition of COX-2 and 5-LOX. This would lead to a decrease in inflammation at the cellular level .
Propriétés
IUPAC Name |
4-(5-aminopyrazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-7-8-1-3-9(4-2-8)14-10(12)5-6-13-14/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJXQZRBIMFECC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152964-72-1 | |
| Record name | 4-(5-amino-1H-pyrazol-1-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


